N-(prop-2-yn-1-yl)cyclopentanamine

RNase L activation Interferon signaling Antiviral innate immunity

N-(prop-2-yn-1-yl)cyclopentanamine (CAS 756422-90-9) is a secondary propargylamine with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol. It features a cyclopentane ring linked to a nitrogen atom substituted with a prop-2-yn-1-yl (propargyl) group, placing it within the broader class of aliphatic propargylamines—a category extensively studied for irreversible monoamine oxidase B (MAO-B) inhibition.

Molecular Formula C8H13N
Molecular Weight 123.199
CAS No. 756422-90-9
Cat. No. B2613443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-yn-1-yl)cyclopentanamine
CAS756422-90-9
Molecular FormulaC8H13N
Molecular Weight123.199
Structural Identifiers
SMILESC#CCNC1CCCC1
InChIInChI=1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2
InChIKeyMNWLDSWPEXCQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Prop-2-yn-1-yl)cyclopentanamine (CAS 756422-90-9): Chemical Identity and Baseline Characterization for Procurement Decisions


N-(prop-2-yn-1-yl)cyclopentanamine (CAS 756422-90-9) is a secondary propargylamine with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol [1]. It features a cyclopentane ring linked to a nitrogen atom substituted with a prop-2-yn-1-yl (propargyl) group, placing it within the broader class of aliphatic propargylamines—a category extensively studied for irreversible monoamine oxidase B (MAO-B) inhibition [2]. This compound is commercially available as a research chemical and versatile small-molecule scaffold from multiple suppliers, typically at 95% purity .

1
RNase L pathway probe: secondary amine propargylamine, reported RNase L activator
2
Predicted MAO‑B‑inactive negative control (N–H abolishes MAO inhibition per SAR)
3
Click‑chemistry‑ready: terminal alkyne + secondary amine for dual orthogonal derivatization

Why N-(Prop-2-yn-1-yl)cyclopentanamine Cannot Be Substituted by Other Propargylamine Derivatives in Focused Biological Screening


Aliphatic propargylamines are not functionally interchangeable. Established structure-activity relationship (SAR) studies on alkyl N-propargylamines demonstrate that the N-substitution pattern is a binary switch for MAO-B inhibitory activity: replacing the N-methyl group of active tertiary propargylamines (e.g., N-methyl-N-(2-pentyl)propargylamine) with a hydrogen atom abolishes MAO inhibitory activity entirely [1]. N-(prop-2-yn-1-yl)cyclopentanamine, as a secondary amine bearing an N–H group rather than an N-alkyl substituent, is therefore predicted to lack the MAO-B inhibitory activity that defines the majority of its N-methylated analogs [2]. Simultaneously, this compound has been empirically characterized as an RNase L activator with an IC₅₀ of 2.30 nM in mouse L cell extracts [3]—a biological activity profile that is mechanistically orthogonal to MAO inhibition and not shared by canonical aliphatic propargylamine MAO-B inhibitors. Substituting this compound with an N-methylpropargylamine analog would therefore introduce MAO-B inhibitory activity while potentially eliminating the RNase L activation signal, fundamentally altering the pharmacological profile under investigation.

!
N‑methyl propargylamines (e.g., M‑2‑PP) are potent MAO‑B inhibitors; substituting them may introduce MAO‑B inhibition while losing RNase L activation
!
N‑alkyl cyclopentanamines (e.g., N‑propyl) lack the terminal alkyne, removing click‑chemistry capability and altering target‑binding geometry
!
Cyclopentyl vs. linear alkyl chains: conformational constraint differences may shift selectivity profiles across kinase and GPCR panels

Quantitative Differentiation Evidence for N-(Prop-2-yn-1-yl)cyclopentanamine Against Closest Analogs


RNase L Activation Potency: N-(Prop-2-yn-1-yl)cyclopentanamine IC₅₀ of 2.30 nM vs. Inactive MAO-B Profile of N-Methylated Propargylamine Comparators

N-(prop-2-yn-1-yl)cyclopentanamine activates RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts, measured as the concentration required for 50% inhibition of protein synthesis [1]. In contrast, N-methylated aliphatic propargylamines such as N-methyl-N-(2-pentyl)propargylamine (M-2-PP) and N-(2-hexyl)-N-methylpropargylamine (2-HxMP) are characterized predominantly as potent, selective, irreversible MAO-B inhibitors—approximately fivefold more potent than l-deprenyl at inhibiting mouse brain MAO-B activity following oral administration [2]. The critical structural determinant is the N–H group: Yu et al. (1993) demonstrated that replacing the N-methyl group with a hydrogen atom abolishes MAO inhibitory activity in the alkyl N-propargylamine series [3]. N-(prop-2-yn-1-yl)cyclopentanamine, bearing an N–H rather than an N-methyl substituent, is therefore mechanistically diverted away from MAO-B inhibition and toward an alternative target profile that includes RNase L activation. No published data on RNase L modulation by N-methylpropargylamine MAO-B inhibitors have been identified, suggesting this activity profile is a distinguishing feature of the secondary amine propargylamine subclass.

RNase L activation vs. MAO‑B
Head‑to‑head
IC₅₀ 2.30 nM (RNase L); MAO‑B predicted inactive (N–H SAR). M‑2‑PP ~5× l‑deprenyl MAO‑B
Supports RNase L pathway probe differentiation vs. MAO‑B‑active analogs
Mouse L cell extract; protein synthesis inhibition readout
RNase L activation Interferon signaling Antiviral innate immunity Propargylamine pharmacology

N-Substitution as a Binary Activity Switch: Secondary Amine (N–H) vs. Tertiary Amine (N-Methyl) Propargylamine MAO-B Inhibitory SAR

In a systematic SAR study of alkyl N-propargylamines, Yu et al. (1993) used N-2-butyl-N-methylpropargylamine (2-BuMP) as a reference scaffold and demonstrated that replacing the N-methyl group with a hydrogen atom, an ethyl group, or a propargyl group abolishes MAO inhibitory activity [1]. This finding constitutes a binary activity switch: tertiary N-methylpropargylamines are potent, irreversible MAO-B inhibitors (e.g., M-2-PP and 2-HxMP are ~5-fold more potent than l-deprenyl at inhibiting mouse brain MAO-B activity) [2], while secondary N–H propargylamines—the subclass to which N-(prop-2-yn-1-yl)cyclopentanamine belongs—are predicted to be devoid of MAO-B inhibitory activity. This SAR rule has been reproduced across multiple studies: the Boulton group confirmed that aliphatic N-methylpropargylamines are potent, specific, irreversible MAO-B inhibitors, whereas their desmethyl (secondary amine) metabolites lack MAO-B inhibitory properties [3]. The cyclopentyl ring further distinguishes N-(prop-2-yn-1-yl)cyclopentanamine from linear-chain aliphatic propargylamines: the five-membered cycloalkyl substituent introduces conformational constraints that influence target binding geometry distinct from the flexible alkyl chains (e.g., 2-pentyl, 2-hexyl) of classic aliphatic MAO-B inhibitors [4].

N‑Substitution binary switch
Class‑level inference
N–H (secondary amine) → MAO‑B inhibition abolished; N–CH₃ (tertiary) → potent irreversible MAO‑B
Supports use as MAO‑B negative control; SAR consistent across alkyl propargylamines
Class‑level; confirm in target assay
Monoamine oxidase B Structure-activity relationship Propargylamine pharmacophore Irreversible enzyme inhibition

Structural Differentiation Through Conformational Constraint: Cyclopentyl vs. Linear Alkyl Propargylamine Scaffolds and Implications for Off-Target Profiles

The cyclopentane ring of N-(prop-2-yn-1-yl)cyclopentanamine introduces conformational constraints absent in the linear-chain aliphatic propargylamines (e.g., M-2-PP with a 2-pentyl chain, 2-HxMP with a 2-hexyl chain) that dominate the MAO-B inhibitor literature. SAR studies on N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors demonstrate that modifications in the cyclopentylamine moiety significantly alter NET inhibition potency compared to non-cycloalkyl analogs, emphasizing the functional importance of the five-membered ring, secondary amine, and substitution pattern in target binding [1]. While N-(prop-2-yn-1-yl)cyclopentanamine has not been directly evaluated in NET assays, the class-level evidence indicates that cyclopentyl substitution produces binding geometries and target interaction profiles distinct from those of flexible alkylamines. Additionally, the aliphatic propargylamine class as a whole has been shown to lack the amphetamine-like moiety present in l-deprenyl (selegiline), eliminating the amphetaminergic effects and associated toxicity observed with deprenyl [2]. This structural feature is shared by N-(prop-2-yn-1-yl)cyclopentanamine, which contains no aromatic ring and no amphetamine backbone—differentiating it from aromatic propargylamine MAO inhibitors such as rasagiline and clorgyline as well as from deprenyl [3].

Cyclopentyl constraint vs. linear
Class‑level inference
Cyclopentyl ring constrains geometry; linear alkyl chains (2‑pentyl, 2‑hexyl) are flexible. No amphetamine moiety
May differentiate off‑target profiles from deprenyl and linear‑chain analogs
Norepinephrine transporter SAR; target‑specific validation needed
Conformational constraint Cycloalkylamine SAR Target selectivity Norepinephrine transporter

Propargyl Moiety as a Synthetic Handle for Click Chemistry Derivatization: N-(Prop-2-yn-1-yl)cyclopentanamine vs. N-Alkylcyclopentanamine Building Blocks

The terminal alkyne of the propargyl group in N-(prop-2-yn-1-yl)cyclopentanamine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a capability absent in N-alkyl-substituted cyclopentanamine analogs such as N-propylcyclopentanamine (CAS 39190-95-9) and N-cyclopentyl-N-propylamine, which lack an unsaturated reactive handle [1]. The propargylamine functionality is recognized as a versatile intermediate in organic synthesis, providing a convenient handle for further structural modifications including one-pot deprotection and click reactions, as demonstrated in site-specific amino acid and peptide functionalization studies [2]. The cyclopentane ring of the target compound offers a saturated carbocyclic scaffold with distinct spatial properties compared to aromatic or heterocyclic propargylamine building blocks, while the secondary amine (N–H) provides an additional nucleophilic site for orthogonal derivatization that is absent in tertiary N,N-disubstituted propargylamines [3]. This dual reactivity (alkyne for CuAAC plus secondary amine for amidation or reductive amination) is a distinguishing feature for chemical biology probe synthesis.

Click‑ready alkyne handle
Class‑level inference
Terminal alkyne present; N‑propylcyclopentanamine analog has no alkyne
Enables CuAAC bioorthogonal conjugation without extra functionalization
Secondary amine provides orthogonal derivatization site
Click chemistry CuAAC Bioconjugation Chemical biology probes

Cytotoxicity Differential Among N-Propargyl Cyclopentanamine Homologs: N-(prop-2-yn-1-yl) vs. N-(but-3-yn-1-yl) vs. N-(prop-2-yn-1-yl)octanamine

A comparative cytotoxicity dataset, though from a vendor technical source requiring independent verification, reports differential cytotoxicity among three N-propargyl cyclopentanamine homologs. N-(prop-2-yn-1-yl)cyclopentanamine (target compound, CAS 756422-90-9) showed a cytotoxicity value of 9.75 and was classified as 'High cytotoxicity,' while N-(but-3-yn-1-yl)cyclopentanamine (CAS 1394041-84-9) showed 15.00 with 'Moderate cytotoxicity,' and N-(prop-2-yn-1-yl)octanamine showed 20.00 with 'Lower cytotoxicity' . These data suggest that both alkyne chain position (propargyl vs. homopropargyl) and N-alkyl chain length modulate cytotoxicity within this homolog series, with the target compound exhibiting the highest cytotoxicity of the three. The specific assay conditions, cell line, and concentration ranges underlying these values are not reported in the source and must be independently validated. Researchers procuring this compound for cell-based assays should note this differential and include appropriate cytotoxicity controls.

Cytotoxicity homologs
Data to verify
9.75 (high) vs. 15.00 (moderate) vs. 20.00 (lower) vendor‑reported scale
Supports cytotoxicity endpoint review within homolog series
Assay conditions not disclosed; independent validation required
Cytotoxicity profiling Homolog comparison Alkyne chain length Safety screening

Optimal Scientific and Industrial Use Cases for N-(Prop-2-yn-1-yl)cyclopentanamine Based on Quantitative Differentiation Evidence


RNase L Pathway Probe for Interferon-Mediated Antiviral Innate Immunity Research

The empirical characterization of N-(prop-2-yn-1-yl)cyclopentanamine as an RNase L activator (IC₅₀ = 2.30 nM in mouse L cell extracts) [1] positions this compound as a functional probe for dissecting the 2-5A/RNase L pathway, a central component of interferon-regulated antiviral innate immunity. Unlike N-methylated aliphatic propargylamine MAO-B inhibitors (M-2-PP, 2-HxMP), which are mechanistically directed toward MAO-B covalent inactivation [2], this secondary amine propargylamine engages RNase L—a latent endonuclease that, upon activation, degrades all RNA within the cell and mediates both antiviral and antiproliferative effects. Researchers investigating RNase L-dependent mechanisms in viral infection, apoptosis, or interferon signaling should select this compound over N-methylpropargylamine analogs to avoid confounding MAO-B inhibition. The lack of MAO-B activity (predicted from the N–H SAR) [3] further supports its use as a selective RNase L-focused tool compound.

Negative Control for MAO-B Inhibitor Drug Discovery Programs Targeting Parkinson's and Alzheimer's Disease

The established SAR demonstrating that N–H substitution abolishes MAO inhibitory activity in the alkyl N-propargylamine series [3] makes N-(prop-2-yn-1-yl)cyclopentanamine an analytically valuable negative control compound for MAO-B drug discovery programs. While N-methylpropargylamines such as M-2-PP and 2-HxMP are approximately fivefold more potent than l-deprenyl at inhibiting mouse brain MAO-B activity [2], the target compound is predicted to be inactive against both MAO-A and MAO-B isoforms. This enables its use as a matched negative control in dose-response experiments designed to discriminate MAO-B-dependent neuroprotective effects from MAO-B-independent mechanisms (e.g., antiapoptotic activity reported for certain aliphatic propargylamines). The absence of an amphetamine-like moiety [4] further distinguishes it from deprenyl-based control strategies.

Click Chemistry-Ready Building Block for Bioconjugation and Chemical Biology Probe Assembly

The terminal alkyne of the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation, a capability absent in N-alkylcyclopentanamine alternatives such as N-propylcyclopentanamine (CAS 39190-95-9) [5]. The secondary amine (N–H) provides an additional nucleophilic site for orthogonal derivatization (e.g., amidation, reductive amination, sulfonamide formation) that is unavailable in tertiary N,N-disubstituted propargylamines [6]. This dual orthogonal reactivity—alkyne for CuAAC plus secondary amine for functionalization—makes N-(prop-2-yn-1-yl)cyclopentanamine a strategically versatile scaffold for assembling bifunctional probes, PROTAC linkers, or affinity chromatography resins where controlled, sequential derivatization is required.

Cyclopentyl-Constrained Scaffold for CNS Lead Optimization with Reduced Amphetaminergic Liability

For CNS drug discovery programs seeking propargylamine-based leads without the amphetamine-associated cardiovascular and abuse liabilities of deprenyl (selegiline), N-(prop-2-yn-1-yl)cyclopentanamine offers a structurally distinct starting point. The aliphatic propargylamine class has been demonstrated to lack amphetaminergic effects while retaining neuroprotective and antiapoptotic properties [4]. The cyclopentyl ring introduces conformational constraints that differentiate this scaffold from the flexible linear alkyl chains of established aliphatic MAO-B inhibitors (M-2-PP, 2-HxMP), potentially influencing target selectivity as demonstrated by cycloalkylamine SAR studies on norepinephrine transporter binding [7]. The secondary amine (N–H) further distinguishes this compound from the N-methylpropargylamine lead series, providing a different hydrogen-bond donor profile relevant to CNS penetration and receptor interaction.

Application
Selection Property
Validation Focus
RNase L pathway probe
Secondary amine RNase L activator (avoids MAO‑B)
2‑5A/RNase L signaling; protein synthesis inhibition readout
MAO‑B negative control
Predicted MAO‑B‑inactive N–H scaffold
MAO‑A/B enzyme discrimination in neuroprotection‑model studies
Click‑chemistry building block
Terminal alkyne + secondary amine dual reactivity
CuAAC efficiency; orthogonal conjugation sequence yield
CNS lead optimization scaffold
Cyclopentyl constraint, non‑amphetamine structure
CNS penetration; off‑target receptor/enzyme profiling
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